molecular formula C10H6F2N2O3 B1472865 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1788846-47-8

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Cat. No.: B1472865
CAS No.: 1788846-47-8
M. Wt: 240.16 g/mol
InChI Key: XEKGXUYBNOOCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a high-value chemical building block primarily utilized in medicinal chemistry and pharmaceutical research. Its structure incorporates a benzoic acid moiety linked to a 1,2,4-oxadiazole ring substituted with a difluoromethyl group, making it a versatile scaffold for the synthesis of more complex molecules . The presence of the difluoromethyl group on the heterocyclic ring can enhance metabolic stability and modulate electronegativity, which are critical properties in the design of drug candidates . Similarly, the carboxylic acid functional group enables further derivatization, particularly through the formation of amide bonds, allowing researchers to conjugate the core structure to various amines and other pharmacophores . Compounds featuring the 1,2,4-oxadiazole motif have been investigated in patent literature for a range of therapeutic applications. Research on analogous structures indicates potential use in developing agents that mediate nonsense suppression of human nonsense mutations, which is relevant for treating genetic disorders such as cystic fibrosis and certain types of cancer . Other related trifluoromethyl-oxadiazole derivatives have been explored for their use in the treatment of disease . This compound is intended for research applications as a key synthetic intermediate in the discovery and development of novel therapeutic agents. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-7(12)9-13-8(14-17-9)5-1-3-6(4-2-5)10(15)16/h1-4,7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKGXUYBNOOCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a difluoromethyl-substituted oxadiazole ring. The structural formula can be represented as follows:

C10H6F2N2O3\text{C}_{10}\text{H}_6\text{F}_2\text{N}_2\text{O}_3

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Weight : 232.16 g/mol
  • CAS Number : 1282022-66-5

Research indicates that this compound acts primarily as an inhibitor of histone deacetylase 6 (HDAC6). This inhibition leads to various cellular effects, including modulation of protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant biological activity:

Data Table: Biological Activities and Effects

Activity TypeObserved EffectReference
HDAC6 InhibitionSelective inhibition leading to apoptosis in cancer cells
AntimicrobialActivity against specific bacterial strains
Cellular PathwaysModulation of proteasome and autophagy

Case Study 1: HDAC6 Inhibition in Cancer Therapy

A study demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through HDAC6 inhibition . The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective effects of the compound showed that it could enhance autophagic flux in neuronal cells. This was linked to improved cellular health and resilience against neurodegenerative conditions . The study emphasized the role of HDAC6 in neurodegeneration and suggested that the compound could serve as a lead for developing neuroprotective drugs.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for agricultural applications.

PathogenActivity ObservedReference
Candida albicansModerate inhibition
Aspergillus nigerSignificant inhibition
Escherichia coliWeak inhibition

Anticancer Potential

In vitro studies have demonstrated that this compound possesses cytotoxic effects on specific cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest.

Case Study:
A study exploring the anticancer properties of this compound revealed that it could inhibit the proliferation of breast cancer cells through the activation of apoptotic pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Drug Development

The compound has been investigated for its potential as a lead compound in drug design due to its ability to interact with various biological targets. Its oxadiazole ring structure is particularly noted for its role in inhibiting enzymes involved in disease pathways.

Applications in HDAC Inhibition:
There is ongoing research into the use of oxadiazole derivatives for histone deacetylase (HDAC) inhibition, which is relevant for treating cancers and neurodegenerative disorders. The selective HDAC6 inhibitory activity of related compounds suggests that this compound could be developed further for therapeutic applications in these areas .

Safety Profile

Preliminary toxicological assessments indicate that exposure to this compound may cause skin irritation and serious eye irritation. Safety data should be considered when handling this compound in laboratory settings.

Hazard TypeDescription
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye irritation (H319)

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogues and their properties:

Compound Name Substituent (Oxadiazole Position 5) Molecular Weight (g/mol) Key Properties/Applications Reference
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid -CF2H ~238.63* Hypothesized enhanced metabolic stability N/A
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid -CF3 258.15 HDAC inhibition (class IIa), PET imaging
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid -CH3 204.19 Intermediate for drug synthesis
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Ataluren) -C6H4F (meta-substituted) 285.25 Nonsense mutation readthrough activator
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic acid -C6H5 266.26 Research reagent, structural studies

*Calculated based on analogous compounds.

Key Observations :

  • Fluorination Effects : The trifluoromethyl (-CF3) variant (258.15 g/mol) exhibits higher lipophilicity and metabolic resistance compared to the difluoromethyl (-CF2H) analogue (~238.63 g/mol). This difference may influence target binding and pharmacokinetics .
  • Positional Isomerism : Ataluren’s meta-substituted benzoic acid contrasts with the para-substituted HDAC inhibitors, underscoring the importance of substitution patterns in biological activity .
HDAC Inhibition
  • The trifluoromethyl analogue (compound 1) demonstrated poor HDAC inhibition (IC50 >10 μM) in cell-based assays . However, derivatives with optimized linkers (e.g., 1,4-phenyl) showed enhanced class IIa HDAC4/5 selectivity, suggesting linker geometry and substituent electronegativity are critical .
Readthrough Activation
  • Ataluren (meta-substituted, -C6H4F) exhibits nonsense codon readthrough activity at low doses (EC50 ~10 μM) with minimal toxicity . The para-substituted difluoromethyl analogue may lack this activity due to altered spatial compatibility with ribosomal targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The core strategy for synthesizing 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring followed by the installation of the difluoromethyl group. The key steps are as follows:

  • Formation of the Oxadiazole Ring:
    The oxadiazole ring is typically synthesized by the condensation of an amidoxime derivative with a carboxylic acid or its activated derivative (such as an acid chloride or ester). This cyclization occurs under acidic or dehydrating conditions, facilitating ring closure to form the 1,2,4-oxadiazole core. For benzoic acid derivatives, the corresponding benzoic acid hydrazide or amidoxime is often used as the starting material.

  • Introduction of the Difluoromethyl Group:
    The difluoromethyl substituent at the 5-position of the oxadiazole ring is introduced using difluoromethylating reagents. One effective reagent is difluoromethyl 2-pyridyl sulfone, which under basic conditions transfers the difluoromethyl group selectively to the oxadiazole ring. This step requires careful control of reaction parameters such as temperature, solvent choice, and base strength to optimize yield and minimize side reactions.

  • Alternative Methods:
    Some protocols involve the use of difluorocarbene precursors to generate the difluoromethyl group in situ, which then reacts with the heterocyclic intermediate. This approach can be more environmentally friendly if non-ozone depleting difluorocarbene sources are employed.

Industrial Scale Preparation

For industrial production, the synthesis is adapted to larger scale with emphasis on:

  • Continuous Flow Reactors:
    These reactors enhance reaction control, heat transfer, and safety, particularly for handling reactive intermediates and gases such as difluorocarbene.

  • Optimization of Reaction Conditions:
    Parameters such as solvent, temperature, reagent stoichiometry, and reaction time are optimized to maximize yield and purity while minimizing waste.

  • Green Chemistry Considerations:
    Use of non-ozone depleting reagents and minimizing hazardous by-products is prioritized to comply with environmental regulations.

Detailed Reaction Scheme and Conditions

Step Reaction Type Starting Materials Reagents/Conditions Outcome
1 Amidoxime Formation 4-Carboxybenzonitrile + Hydroxylamine Aqueous or alcoholic solvent, mild base Formation of 4-carboxybenzamidoxime
2 Cyclization to Oxadiazole 4-Carboxybenzamidoxime + Acid derivative (acid chloride or ester) Acidic or dehydrating conditions (e.g., POCl3, P2O5) Formation of 1,2,4-oxadiazole ring
3 Difluoromethylation 1,2,4-oxadiazole intermediate Difluoromethyl 2-pyridyl sulfone, base (e.g., K2CO3), aprotic solvent (e.g., DMF) Introduction of difluoromethyl group at 5-position

Research Findings and Optimization Insights

  • Yield and Selectivity:
    Studies have shown that the choice of base and solvent critically affects the difluoromethylation step. Strong bases can lead to side reactions, while milder bases like potassium carbonate provide better selectivity.

  • Temperature Effects:
    Moderate temperatures (room temperature to 60°C) favor high yields; elevated temperatures may degrade sensitive intermediates.

  • Purification:
    The final product is often purified by recrystallization or chromatography to achieve high purity suitable for research or pharmaceutical applications.

Comparative Analysis with Related Compounds

While much of the literature focuses on 1,3,4-oxadiazole derivatives, the preparation of 1,2,4-oxadiazole analogs like this compound shares similar synthetic principles but requires specific conditions to ensure regioselectivity of ring formation and substitution.

Summary Table of Preparation Methods

Aspect Description
Core Reaction Cyclization of amidoxime with carboxylic acid derivative to form 1,2,4-oxadiazole ring
Difluoromethylation Reagent Difluoromethyl 2-pyridyl sulfone under basic conditions
Key Conditions Acidic/dehydrating conditions for ring closure; mild base and aprotic solvent for difluoromethylation
Industrial Adaptations Continuous flow reactors; green chemistry reagents; optimized reaction parameters
Purification Methods Recrystallization, chromatography
Challenges Regioselectivity, control of side reactions, reagent stability

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid?

The synthesis typically involves coupling a benzoic acid derivative with a pre-formed oxadiazole ring. For example, a one-pot carboxamidation approach under mild conditions (room temperature) can yield structurally similar oxadiazoles via tandem nucleophilic addition–deamination–cyclization steps . Specific protocols may use coupling reagents like EDC·HCl and HOBt in DMF, as demonstrated in the synthesis of related oxadiazole-containing compounds . For the difluoromethyl substituent, precursors such as difluoromethylamine or halogen-difluoromethyl intermediates are critical .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Crystallographic refinement using programs like SHELXL (for small molecules) ensures structural accuracy, particularly for resolving ambiguities in oxadiazole ring conformation . Purity is assessed via HPLC (>95% area under the curve) and melting point determination (e.g., 262–264°C for analogous compounds) .

Q. What analytical techniques are recommended for characterizing its stability under physiological conditions?

Stability studies in buffer solutions (pH 7.4) at 37°C over 24–72 hours, monitored by LC-MS, can detect degradation products like the free benzoic acid moiety resulting from oxadiazole ring hydrolysis . Radiolabeled analogs (e.g., ¹⁸F) are used in PET imaging to track metabolic stability in vivo .

Advanced Research Questions

Q. What strategies address low yields in the synthesis of the oxadiazole ring?

Low yields often arise from incomplete cyclization or side reactions during oxadiazole formation. Optimizing reaction time, temperature, and stoichiometry of reagents (e.g., hydroxylamine for amidoxime intermediates) improves efficiency. For example, microwave-assisted synthesis reduces reaction times and minimizes decomposition . Alternatively, using electron-withdrawing groups (e.g., trifluoromethyl) on the oxadiazole ring enhances cyclization kinetics .

Q. How does the difluoromethyl group influence the compound’s bioactivity compared to trifluoromethyl or methyl analogs?

The difluoromethyl group enhances metabolic stability by resisting oxidative degradation compared to methyl groups while maintaining steric and electronic properties similar to trifluoromethyl. In enzyme inhibition assays, analogs with difluoromethyl show higher selectivity for targets like histone deacetylases (HDACs) due to reduced off-target interactions . Computational studies (e.g., Gaussian 98 at HF/6-31G*) compare electrostatic potential maps to rationalize binding differences .

Q. What experimental approaches resolve contradictions in biochemical assay data (e.g., IC₅₀ variability)?

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH, co-solvents) or protein source purity. Orthogonal assays (e.g., fluorescence polarization vs. radiometric) validate target engagement. For example, cell-based HDAC inhibition assays paired with crystallographic data (PDB deposition) clarify whether observed activity arises from the parent compound or metabolites . Dose-response curves with purified enzymes (vs. cell lysates) control for confounding factors .

Q. How can the compound’s potential as a read-through agent for nonsense mutations be evaluated?

In vitro luciferase-based reporter assays quantify suppression of premature termination codons (PTCs). For example, analogs like Ataluren (structurally related) are tested in mdx mice (Duchenne muscular dystrophy model) to measure dystrophin restoration via Western blot . Competitive binding assays with release factors (e.g., [³H]-AzAt) determine mechanistic specificity .

Methodological Considerations

Q. What computational tools predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model binding to enzymes like HDACs or luciferases. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the oxadiazole nitrogen) . Free energy perturbation (FEP) calculations quantify the impact of difluoromethyl substitution on binding affinity .

Q. How can in vivo pharmacokinetic (PK) parameters be optimized for this compound?

PK studies in rodents assess bioavailability, half-life, and tissue distribution. Structural modifications, such as ester prodrugs (e.g., methyl ester of benzoic acid), enhance oral absorption. Metabolite identification via mass spectrometry guides deuteration or fluorination to block metabolic hotspots .

Data Interpretation and Challenges

Q. How should researchers interpret conflicting crystallographic data for oxadiazole-containing compounds?

Discrepancies in bond lengths or angles may arise from crystal packing effects or disorder. SHELXL refinement with anisotropic displacement parameters improves accuracy . Comparing multiple crystal structures (e.g., Cambridge Structural Database entries) establishes conformational trends. For flexible regions, quantum mechanical calculations (DFT) validate experimental geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.